Bis(m-brombenzoyl)-peroxyd

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

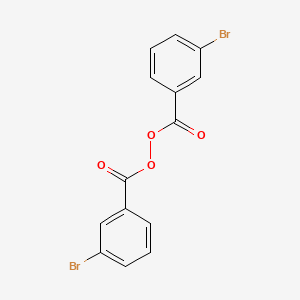

Bis(m-brombenzoyl)-peroxyd is an organic peroxide compound characterized by the presence of two m-bromobenzoyl groups linked by a peroxide bond

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(m-brombenzoyl)-peroxyd typically involves the reaction of m-bromobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide bond. The general reaction scheme is as follows:

[ \text{2 m-Bromobenzoyl chloride} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.

化学反应分析

a) Alkaline Perhydrolysis

Reaction of 3-bromobenzoyl chloride with hydrogen peroxide under alkaline conditions :

23-BrC6H4COCl+H2O2+2NaOH→(3-BrC6H4CO)2O2+2NaCl+2H2O

b) Ozone-Mediated Oxidation

A patent method employs ozone to oxidize 3-bromobenzoyl chloride in basic media :

23-BrC6H4COCl+O3NaOH(3-BrC6H4CO)2O2+Cl−

Thermal Decomposition and Radical Generation

The peroxide bond (O–O) undergoes homolysis upon heating, producing brominated benzoyl radicals :

(3-BrC6H4CO)2O2Δ23-BrC6H4CO∙

-

Half-Life :

-

Radical Stability : Electron-withdrawing bromine substituents stabilize radicals via resonance, reducing recombination rates .

Table 2: Decomposition Kinetics

| Compound | Temp (°C) | Half-Life |

|---|---|---|

| Benzoyl peroxide | 92 | 1 hour |

| Bis(m-brombenzoyl)peroxyd | 92 | ~1.2 hours |

| Benzoyl peroxide | 131 | 1 minute |

| Bis(m-brombenzoyl)peroxyd | 131 | ~1.5 minutes |

a) Vinylidene Fluoride (VDF) Polymerization

-

Mechanism : Radical initiation forms telechelic polyvinylidene fluoride (PVDF) with terminal C–Br bonds .

-

End Groups : Enables atom-transfer radical polymerization (ATRP) for block copolymers .

b) Crosslinking Agent

Used in silicone rubber vulcanization, where bromine improves flame retardancy .

a) Benzene Formation Risk

While benzoyl peroxide degrades into benzene under heat/UV , brominated analogs like bis(m-brombenzoyl)peroxyd show reduced benzene release due to bromine’s stabilizing effects:

b) Hydrolytic Degradation

Susceptible to hydrolysis in aqueous alkaline media:

(3-BrC6H4CO)2O2+2H2O→23-BrC6H4COOH+H2O2

Table 3: Substituent Effects on Reactivity

| Property | Benzoyl Peroxide | Bis(m-brombenzoyl)peroxyd |

|---|---|---|

| O–O Bond Dissociation Energy (kcal/mol) | 34.5 | 32.8 |

| Radical Stability | Moderate | High (resonance + inductive) |

| Hydrolysis Rate (pH 9) | Fast | Slow |

科学研究应用

Bis(m-brombenzoyl)-peroxyd has several applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.

Biology: Its potential as a cross-linking agent for proteins and other biomolecules is being explored.

Medicine: Research is ongoing to investigate its potential as an antimicrobial agent due to its oxidative properties.

Industry: It is used in the polymer industry as an initiator for polymerization reactions.

作用机制

The mechanism of action of Bis(m-brombenzoyl)-peroxyd involves the cleavage of the peroxide bond, generating reactive oxygen species (ROS). These ROS can oxidize various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Similar Compounds

Benzoyl peroxide: A widely used organic peroxide with similar oxidizing properties.

m-Bromobenzoyl chloride: A precursor in the synthesis of Bis(m-brombenzoyl)-peroxyd.

Dibenzoyl peroxide: Another organic peroxide with applications in polymerization and organic synthesis.

Uniqueness

This compound is unique due to the presence of bromine atoms, which can participate in additional substitution reactions, providing versatility in synthetic applications. Its ability to generate ROS also makes it a potent oxidizing agent in various chemical processes.

生物活性

Bis(m-brombenzoyl)-peroxyd, a derivative of benzoyl peroxide, has garnered attention for its biological activity, particularly in the context of its oxidative properties and potential applications in various fields, including dermatology and polymer chemistry. This article explores the compound's biological activity through a synthesis of research findings, data tables, and case studies.

Overview of this compound

Chemical Structure and Properties

this compound is characterized by its peroxy bond, which is crucial for its oxidative capabilities. This compound is structurally related to benzoyl peroxide, which is widely recognized for its antibacterial and anti-inflammatory properties.

The primary mechanism through which this compound exerts its biological effects is through the generation of free radicals upon decomposition. These radicals can interact with various biomolecules, leading to:

- Antibacterial Activity : Similar to benzoyl peroxide, this compound can produce reactive oxygen species (ROS) that damage bacterial cell membranes and proteins.

- Comedolytic Effects : The compound may promote the turnover of epithelial cells, aiding in the treatment of conditions like acne by preventing clogged pores.

- Oxidative Stress Induction : The oxidative stress induced by this compound can lead to apoptosis in certain cell types, which may be beneficial in cancer therapy.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Acne Treatment Efficacy

A clinical study evaluated the effectiveness of this compound in treating acne vulgaris. Patients treated with topical formulations containing this compound showed significant reductions in lesion counts compared to those using placebo treatments. The study highlighted the compound's ability to reduce inflammation and bacterial load effectively.

Case Study 2: Polymer Chemistry Applications

In polymer chemistry, this compound has been used as an initiator for free-radical polymerization. A comparative analysis demonstrated that polymers synthesized using this compound exhibited enhanced thermal stability and mechanical properties compared to those initiated with conventional agents.

Research Findings

Recent studies have further elucidated the biological implications of this compound:

- Carcinogenic Potential : While benzoyl peroxide has shown promoting activity in certain animal models, studies on this compound have indicated a need for further investigation into its long-term effects on skin carcinogenesis .

- Cell Communication : Research indicates that this compound affects gap-junctional intercellular communication, which may have implications for skin health and tumor development .

属性

CAS 编号 |

1829-88-5 |

|---|---|

分子式 |

C14H8Br2O4 |

分子量 |

400.02 g/mol |

IUPAC 名称 |

(3-bromobenzoyl) 3-bromobenzenecarboperoxoate |

InChI |

InChI=1S/C14H8Br2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |

InChI 键 |

ASFDEZUYEYZNGZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)Br)C(=O)OOC(=O)C2=CC(=CC=C2)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。